molecular formula C21H24N2O4 B5534905 4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5534905
M. Wt: 368.4 g/mol
InChI Key: YDYAAGIXNYHEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperazine derivatives, including those with dimethoxybenzoyl and methylphenyl groups, are typically synthesized through multi-step reactions involving condensation, cyclization, and substitution processes. The synthesis often requires precise conditions to ensure the correct formation of the desired product. For instance, the synthesis of related piperazine compounds involves reactions between specific aromatic aldehydes, ketones, or acids with piperazine under controlled conditions, often utilizing catalysts to improve yield and selectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to the compound , is characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the detailed analysis of the crystal structure and molecular geometry, providing insights into the arrangement of atoms and the spatial configuration of the molecule. For example, crystallographic studies on similar compounds have elucidated their conformations, showcasing the role of intramolecular and intermolecular interactions in determining the overall structure (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It could potentially have biological activity, given the presence of functional groups common in pharmaceutical compounds .

properties

IUPAC Name

4-(2,4-dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-5-7-16(8-6-14)23-12-15(2)22(13-20(23)24)21(25)18-10-9-17(26-3)11-19(18)27-4/h5-11,15H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYAAGIXNYHEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone

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